molecular formula C24H21N3O3 B11303755 2-(2,3-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(2,3-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B11303755
M. Wt: 399.4 g/mol
InChI Key: RSSJHFWGGZULCZ-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a complex organic compound that features a phenoxy group, an oxadiazole ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction where a phenol reacts with a suitable halide.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenoxy and acetamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

    Oxidation Products: Oxides of the phenoxy and oxadiazole groups.

    Reduction Products: Reduced heterocyclic compounds.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The phenoxy and acetamide groups may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to its combination of a phenoxy group, an oxadiazole ring, and an acetamide linkage

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-7-6-10-21(17(16)2)29-15-22(28)25-20-13-11-19(12-14-20)24-26-23(27-30-24)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

RSSJHFWGGZULCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)C

Origin of Product

United States

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